2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a complex organic compound characterized by the presence of methoxy groups, a trifluoromethyl group, and a phenoxyethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(3-(trifluoromethyl)phenoxy)ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane can be employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.
Reduction: Formation of 2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 2,3-dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Shares the trifluoromethyl group but differs in the overall structure and functional groups.
2,3-Dimethoxybenzamide: Lacks the trifluoromethyl and phenoxyethyl groups, resulting in different chemical properties and applications.
Uniqueness
2,3-Dimethoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and trifluoromethyl groups enhances its stability and potential for diverse applications.
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-24-15-8-4-7-14(16(15)25-2)17(23)22-9-10-26-13-6-3-5-12(11-13)18(19,20)21/h3-8,11H,9-10H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEOFJSGDKKHCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.